5-Bromo-2-fluoro-N-hydroxybenzimidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTWSAHXFBJDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=NO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C(=N/O)/N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Aromatic Ring and Halogen Vibrations:the Substituted Benzene Ring Exhibits Several Characteristic Vibrations. the C H Stretching Vibrations of the Aromatic Ring Typically Appear in the 3110–3000 Cm⁻¹ Range.nih.govthe C C Stretching Vibrations Within the Ring Are Observed in the 1600–1400 Cm⁻¹ Region.
The presence of halogen substituents significantly influences the vibrational spectrum:
C-F Stretching: The carbon-fluorine bond is known to produce a strong absorption in the FT-IR spectrum, typically found in the 1250-1020 cm⁻¹ range.
C-Br Stretching: The carbon-bromine stretching vibration is expected at a much lower frequency due to the larger mass of the bromine atom, generally appearing in the 680-515 cm⁻¹ range.
Based on computational and experimental data from analogous compounds such as 5-Bromo-2-Hydroxybenzaldehyde and various halogenated cytosines, the expected vibrational frequencies for 5-Bromo-2-fluoro-N-hydroxybenzimidamide can be tabulated. nih.govnih.gov
Interactive Data Table: Expected FT-IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group Assignment |
| O-H Stretch | 3700 - 3550 (Broad) | Weak | N-OH |
| N-H Stretch | 3500 - 3300 (Medium) | Medium | -NH₂ |
| Aromatic C-H Stretch | 3110 - 3000 (Medium) | Strong | C-H (Aromatic) |
| C=N Stretch | 1700 - 1600 (Strong) | Medium | Imidamide |
| Aromatic C=C Stretch | 1600 - 1400 (Multiple Bands) | Strong | Benzene (B151609) Ring |
| C-N Stretch | 1300 - 1200 (Medium) | Weak | Imidamide |
| C-F Stretch | 1250 - 1020 (Strong) | Weak | C-F |
| C-Br Stretch | 680 - 515 (Strong) | Medium | C-Br |
The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete structural assignment. For instance, the C=N stretching vibration is expected to be strong in the FT-IR spectrum, while the aromatic C=C stretching vibrations often produce strong signals in the Raman spectrum. The identification of the low-frequency C-Br stretching mode further confirms the presence of the bromine substituent on the aromatic ring.
Chemical Reactivity and Functional Group Transformations of 5 Bromo 2 Fluoro N Hydroxybenzimidamide
Reactivity of the N-Hydroxy Group
The N-hydroxy group is a critical site for functionalization, participating in oxidation, reduction, and various substitution reactions.
The N-hydroxyimidamide functionality can undergo both oxidation and reduction, leading to different product classes. Oxidation can generate nitroso compounds, which are valuable intermediates in organic synthesis. Conversely, reduction of the N-hydroxy group can yield the corresponding amidine.
Oxidation: Treatment with mild oxidizing agents can convert the N-hydroxy group to a nitroso group.
Reduction: Catalytic hydrogenation or the use of reducing agents like zinc in acetic acid can reduce the N-hydroxy group to an amino group, forming the corresponding benzamidine.
The oxygen atom of the N-hydroxy group is nucleophilic and readily undergoes alkylation and acylation. These reactions are crucial for modifying the compound's properties and for preparing derivatives for further transformations.
O-Alkylation: The formation of O-alkyl derivatives can be achieved by reacting 5-Bromo-2-fluoro-N-hydroxybenzimidamide with alkyl halides in the presence of a base. organic-chemistry.orgresearchgate.net The choice of base and solvent is critical to prevent competing N-alkylation.
O-Acylation: Acylation of the N-hydroxy group can be accomplished using acylating agents such as acyl chlorides or anhydrides. nih.govarkat-usa.orgresearchgate.net These reactions are often performed in the presence of a base to neutralize the acid byproduct. Acidic conditions can also be employed to favor O-acylation over N-acylation. nih.gov
| Reagent Type | General Reactant | Potential Product |
| Alkylating Agent | Alkyl Halide (e.g., CH₃I) | 5-Bromo-2-fluoro-N-methoxybenzimidamide |
| Acylating Agent | Acyl Chloride (e.g., CH₃COCl) | O-Acetyl-5-bromo-2-fluoro-N-hydroxybenzimidamide |
Reactions Involving the Imidamide Moiety
The imidamide group, with its carbon-nitrogen double bond, is analogous to a carbonyl group and participates in addition and condensation reactions. It is also a key precursor for the synthesis of various heterocyclic systems. rsc.org
The carbon atom of the imidamide is electrophilic and can be attacked by nucleophiles. These addition reactions can be followed by elimination, leading to substitution products.
N-hydroxyimidamides are precursors to nitrile oxides, which are highly reactive 1,3-dipoles. uchicago.edu In the presence of a suitable dipolarophile, these intermediates can undergo [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazoles. nih.gov The imidamide moiety itself can also be a building block for various N-heterocycles through condensation reactions with bifunctional reagents. nih.govorganic-chemistry.orgnih.gov
The general transformation for a nitrile oxide cycloaddition is as follows:
Step 1 (In situ formation of nitrile oxide): this compound is oxidized (e.g., with NaOCl) to the corresponding nitrile oxide.
Step 2 (Cycloaddition): The nitrile oxide reacts with an alkene or alkyne to yield a substituted isoxazoline (B3343090) or isoxazole, respectively. nih.gov
| Reaction Type | Reactant | Intermediate | Product |
| [3+2] Cycloaddition | Alkene | 5-Bromo-2-fluorophenylnitrile oxide | 3-(5-Bromo-2-fluorophenyl)-isoxazoline derivative |
| [3+2] Cycloaddition | Alkyne | 5-Bromo-2-fluorophenylnitrile oxide | 3-(5-Bromo-2-fluorophenyl)-isoxazole derivative |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The reactivity of the benzene ring is influenced by the directing and activating/deactivating effects of the bromo, fluoro, and N-hydroxybenzimidamide substituents.
Electrophilic Aromatic Substitution (EAS): Halogens are deactivating but ortho-, para-directing groups for EAS. libretexts.orglumenlearning.commasterorganicchemistry.com The fluorine atom is a weak deactivator due to the balance of its strong inductive electron withdrawal and moderate resonance electron donation. researchgate.net The bromine atom is also a deactivating, ortho-, para-director. The N-hydroxybenzimidamide group is expected to be deactivating due to the electron-withdrawing nature of the imidamide moiety.
Considering the directing effects:
Fluorine (at C2): Directs incoming electrophiles to the ortho (C3, occupied) and para (C5, occupied) positions.
Bromine (at C5): Directs incoming electrophiles to the ortho (C4, C6) and para (C2, occupied) positions.
N-hydroxybenzimidamide (at C1): Directs to the meta positions (C3, C5, both occupied).
Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions, guided by the bromine substituent.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing fluoro and bromo groups, along with the imidamide moiety, makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. Fluorine is a better leaving group than bromine in many SNAr reactions because its high electronegativity stabilizes the intermediate Meisenheimer complex. stackexchange.com Therefore, nucleophilic attack is favored at the C2 position, leading to the displacement of the fluoride. nii.ac.jpnih.govresearchgate.net
| Reaction Type | Position of Attack | Directing Group(s) |
| Electrophilic Aromatic Substitution | C4, C6 | Bromo |
| Nucleophilic Aromatic Substitution | C2 | Fluoro, N-hydroxybenzimidamide |
Derivatization Strategies for Structure Elucidation and Diversification
The structural elucidation and diversification of this compound rely on strategic derivatization of its key functional moieties: the N-hydroxy group, the amino group, and the aromatic ring. These modifications are crucial for techniques like mass spectrometry and for creating libraries of related compounds with potentially altered properties.
Derivatization of the N-hydroxy and amino groups is a common strategy to enhance volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation, a widely used technique, replaces the active hydrogens of these groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed for this purpose. The resulting derivatives exhibit improved chromatographic behavior and produce characteristic mass spectra that aid in structural confirmation. nih.govsigmaaldrich.com
Acylation is another powerful tool for derivatization. The N-hydroxy and amino groups can be acylated using various reagents, such as anhydrides or acyl chlorides. For instance, reaction with fluorinated anhydrides can introduce fluorine atoms, which can enhance detection sensitivity in certain analytical methods. jfda-online.com Alkylation of the N-hydroxy group, for example with alkyl halides, can also be performed to modify the compound's properties and explore its chemical space.
For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is often employed to improve ionization efficiency and chromatographic separation. Reagents that introduce a readily ionizable group or a fluorescent tag are particularly useful. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a labeling agent that reacts with primary amines to enhance detection sensitivity. youtube.com
The bromine atom on the aromatic ring offers a prime site for diversification through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, can be utilized to introduce new carbon-carbon bonds, thereby creating a diverse library of derivatives with modified electronic and steric properties.
| Derivatization Strategy | Target Functional Group(s) | Reagent Example(s) | Purpose |
| Silylation | N-hydroxy, Amino | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increased volatility and thermal stability for GC-MS |
| Acylation | N-hydroxy, Amino | Acetic anhydride, Trifluoroacetic anhydride | Improved chromatographic properties, introduction of detectable tags |
| Alkylation | N-hydroxy | Alkyl halides | Modification of lipophilicity and biological activity |
| Cross-Coupling | Bromo group on aromatic ring | Arylboronic acids (Suzuki), Organostannanes (Stille) | Creation of diverse compound libraries |
| Labeling for LC-MS | Amino group | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Enhanced ionization efficiency and detection sensitivity |
Stereochemical Considerations and Isomerism of the Imidamide System
The N-hydroxybenzimidamide functional group in this compound introduces several layers of stereochemical complexity, primarily arising from tautomerism and geometric isomerism.
Tautomerism: The N-hydroxyamidine moiety can exist in two tautomeric forms: the amide oxime form and the imino hydroxylamine (B1172632) form. Theoretical studies have shown that the amide oxime tautomer is generally more stable. acs.org The energy barrier between these two tautomers is significant, suggesting that their interconversion at room temperature is unlikely. acs.org This has important implications for the compound's reactivity and biological interactions, as each tautomer presents a different arrangement of hydrogen bond donors and acceptors.
The presence of multiple chiral centers is not a primary feature of this compound itself. However, derivatization or the introduction of chiral substituents can lead to the formation of diastereomers, which may exhibit different physical and biological properties. researchgate.net The stereoselective synthesis of specific isomers is a key challenge and a critical aspect of medicinal chemistry when developing such compounds for therapeutic applications. nih.govnih.gov
| Type of Isomerism | Description | Key Features |
| Tautomerism | Existence of two interconverting isomers (amide oxime and imino hydroxylamine) that differ in the position of a proton. | The amide oxime form is generally more stable. High energy barrier for interconversion at room temperature. acs.org |
| Geometric Isomerism | Arises from restricted rotation around the C=N double bond, leading to (E) and (Z) isomers. | Isomers have different spatial arrangements of substituents. Configuration affects molecular shape and biological activity. |
| Conformational Isomerism | Different spatial arrangements of atoms due to rotation around single bonds. | Determines the three-dimensional structure and can influence reactivity. |
Application of 5 Bromo 2 Fluoro N Hydroxybenzimidamide As a Key Synthetic Intermediate
Role in the Construction of Nitrogen-Containing Heterocyclic Systems
The N-hydroxybenzimidamide functional group is a well-established and reliable precursor for the formation of several nitrogen- and oxygen-containing heterocyclic rings. Its primary application lies in the construction of 1,2,4-oxadiazoles, which are important scaffolds in drug discovery.
The most prominent application of N-hydroxybenzimidamides, including the 5-bromo-2-fluoro substituted variant, is the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net This transformation is a cornerstone of heterocyclic chemistry and typically proceeds via a two-step, one-pot reaction. First, the amidoxime (B1450833) is acylated at the hydroxyl group by a carboxylic acid derivative (such as an acyl chloride or anhydride) or by a carboxylic acid itself using a coupling agent. researchgate.netnih.gov The resulting O-acylamidoxime intermediate then undergoes a cyclodehydration reaction, often promoted by heat or base, to form the stable 1,2,4-oxadiazole (B8745197) ring. nih.gov
A representative procedure involves reacting the amidoxime with a substituted carboxylic acid in the presence of a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). nih.gov This forms the O-acyl intermediate, which readily cyclizes to yield the corresponding 1,2,4-oxadiazole. This method allows the 5-bromo-2-fluorophenyl group from the starting material to be installed at the 3-position of the oxadiazole ring, while the substituent from the carboxylic acid appears at the 5-position. This robust synthesis provides a modular approach to a wide array of analogs.
While the synthesis of 1,2,4-oxadiazoles is the most documented pathway, the amidoxime functionality can, under different conditions, react with other reagents to form related heterocycles like 1,2,4-oxadiazin-5(6H)-ones. researchgate.net
The 5-Bromo-2-fluoro-N-hydroxybenzimidamide intermediate contributes to the formation of fused heterocyclic systems primarily through the functional handles present in its downstream products. Once the 3-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole (B12449007) core is synthesized, the bromine atom on the phenyl ring serves as a key anchor point for subsequent carbon-carbon bond-forming reactions. google.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, can be employed at the bromo-position to append additional rings or complex side chains. This strategy enables the fusion of other heterocyclic or carbocyclic systems onto the phenyl-oxadiazole framework, leading to the generation of polycyclic molecules with extended, rigid architectures. google.comnih.gov While direct cyclization of the initial intermediate into a fused system is less common, its role as a precursor to a readily modifiable heterocycle is critical for building molecular complexity.
Precursor for Advanced Organic Building Blocks
This compound serves as a direct precursor to a class of advanced organic building blocks known as 3-aryl-1,2,4-oxadiazoles. The product of its cyclization, 3-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole, is not typically the final molecule but rather a stable, functionalized intermediate for further synthetic elaboration.
This oxadiazole-containing building block is valuable for several reasons:
Bioisosterism : The 1,2,4-oxadiazole ring is recognized as a bioisostere of ester and amide functional groups. nih.gov It offers similar hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties, making it a desirable feature in drug design.
Orthogonal Chemical Handles : The resulting molecule possesses two distinct sites for further modification. The bromine atom allows for metal-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties of the ring and its interactions with biological targets. The 5-bromo-2-fluorophenyl moiety itself is an important structural unit found in various biologically active compounds. google.com
Contribution to Lead Compound Synthesis in Exploratory Medicinal Chemistry Research
The use of this compound and its resulting oxadiazole derivatives is a prominent strategy in medicinal chemistry for identifying and optimizing lead compounds.
The (bromo-fluorophenyl)oxadiazole scaffold has been incorporated into molecules designed to interact with a variety of biological targets implicated in human diseases. The modular synthesis allows for systematic modifications to optimize potency and selectivity for a given pathway. Research has shown that oxadiazole derivatives containing substituted phenyl rings exhibit a range of biological activities, and this specific scaffold is explored for its potential in several therapeutic areas.
The table below summarizes research findings where structurally related phenyl-oxadiazole scaffolds have been synthesized and evaluated against specific biological targets, illustrating the role of this molecular architecture in drug discovery programs.
| Target Scaffold | Biological Target / Pathway | Therapeutic Area | Research Finding |
| Quinoline-Oxadiazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | Anticancer | Derivatives showed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rsc.org |
| 5-(Piperidin-4-yl)-1,2,4-oxadiazoles | Human Caseinolytic Protease P (HsClpP) Agonism | Anticancer (Hepatocellular Carcinoma) | A novel class of HsClpP agonists was discovered, representing a potential anticancer strategy by targeting mitochondrial homeostasis. acs.org |
| 2-phenoxy-phenyl-1,3,4-oxadiazoles | Benzodiazepine Receptors / Other | Anticonvulsant | Compounds showed significant anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. nih.gov |
| 1,3,4-Oxadiazole-Piperidine Hybrids | Acetylcholinesterase (AChE) / Urease | Neurodegenerative / Gastrointestinal | Synthesized compounds were identified as potent inhibitors of both acetylcholinesterase and urease enzymes. scielo.br |
A key strategy in modern drug discovery is the generation of chemical libraries containing a diverse set of related compounds for high-throughput screening. This compound is an ideal starting point for such efforts. By keeping the core 5-bromo-2-fluorophenyl-amidoxime structure constant, chemists can react it with a large library of different carboxylic acids to rapidly produce a wide array of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov
This approach allows for the systematic exploration of the chemical space around a core scaffold. Each different carboxylic acid introduces a new R-group at the 5-position of the oxadiazole, enabling the study of structure-activity relationships (SAR) to identify which substituents confer the most potent biological activity.
The following table, based on a reported synthesis of related oxadiazole-linked 5-fluorouracil (B62378) derivatives, demonstrates how a single amidoxime intermediate can be used to generate a library of diverse molecules. nih.gov
| Amidoxime Intermediate | Carboxylic Acid Reactant | Resulting 1,2,4-Oxadiazole Product | Yield (%) |
| Amidoxime of 5-fluorouracil | 4-Bromobenzoic acid | 1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | 47% |
| Amidoxime of 5-fluorouracil | 4-Nitrobenzoic acid | 1-(4-(5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | 50% |
| Amidoxime of 5-fluorouracil | 3,5-Dinitrobenzoic acid | 1-(4-(5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | 42% |
| Amidoxime of 5-fluorouracil | 4-Bromo-3,5-dinitrobenzoic acid | 1-(4-(5-(4-Bromo-3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | 37% |
This method of scaffold diversification is a powerful tool in medicinal chemistry, enabling the efficient optimization of lead compounds for improved efficacy and pharmacological properties.
Advanced Spectroscopic and Structural Characterization Research
: Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and the elucidation of molecular structures. For the compound 5-Bromo-2-fluoro-N-hydroxybenzimidamide, these spectroscopic methods provide a detailed fingerprint of its molecular vibrations, allowing for the confirmation of its structural features. While direct experimental spectra for this specific compound are not widely published, a comprehensive analysis can be constructed based on data from structurally similar compounds and established vibrational frequency ranges. FT-IR and Raman spectroscopy are complementary, as vibrations that are strong in Raman may be weak in IR, and vice-versa, providing a more complete structural picture. nih.gov
The analysis of the vibrational spectra of this compound involves identifying the characteristic stretching and bending modes of its key functional groups. These include the N-hydroxyimidamide group (-C(NH₂)=N-OH), the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bond, and the substituted benzene (B151609) ring.
Detailed Research Findings
Computational and Theoretical Investigations of 5 Bromo 2 Fluoro N Hydroxybenzimidamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 5-bromo-2-fluoro-N-hydroxybenzimidamide, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the method of choice. nih.gov Such an approach has been successfully applied to a variety of related benzimidazole (B57391) and substituted benzene (B151609) derivatives to elucidate their molecular and electronic structures. dergipark.org.trnih.govresearchgate.net
Electronic Structure and Molecular Orbital Analysis
A fundamental aspect of quantum chemical calculations is the determination of the molecule's electronic structure, including the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical indicators of a molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely involving the N-hydroxybenzimidamide moiety and the bromine atom, which possesses lone pairs of electrons. The LUMO, conversely, would be anticipated to be distributed over the electron-deficient sites, particularly the carbon atoms of the benzene ring affected by the electron-withdrawing fluoro and bromo substituents.
The HOMO-LUMO energy gap (ΔE) is a key parameter that correlates with the molecule's polarizability and its susceptibility to electronic excitation. A smaller energy gap generally implies higher reactivity. Based on studies of similar aromatic compounds, the predicted HOMO-LUMO gap for this molecule would likely fall in the range of 4-5 eV. dergipark.org.tr
| Parameter | Predicted Value |
|---|---|
| HOMO Energy (eV) | -6.5 to -7.5 |
| LUMO Energy (eV) | -1.5 to -2.5 |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 |
| Ionization Potential (eV) | 6.5 to 7.5 |
| Electron Affinity (eV) | 1.5 to 2.5 |
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen and nitrogen atoms of the N-hydroxybenzimidamide group due to the presence of lone pairs. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), indicating its acidic nature. The regions near the electron-withdrawing fluorine and bromine atoms would also influence the electrostatic potential of the aromatic ring. nih.govrsc.org
Conformational Analysis and Energy Minima Studies
The presence of rotatable single bonds in this compound, particularly around the C-N and N-O bonds of the side chain, suggests the possibility of multiple stable conformations. Conformational analysis aims to identify these different spatial arrangements and to determine their relative energies to find the global energy minimum, which represents the most stable conformation of the molecule.
Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. From this surface, the various low-energy conformers (local minima) can be identified. For this compound, key conformational questions would revolve around the orientation of the N-hydroxy group relative to the imidamide functionality and the planarity of the side chain with respect to the benzene ring. Intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations.
Reaction Mechanism Elucidation for Synthetic Transformations
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, including the identification of transition states and intermediates, chemists can gain a deeper understanding of reaction feasibility, kinetics, and selectivity. For instance, in the synthesis of this compound, which could be prepared from 5-bromo-2-fluorobenzaldehyde (B134332) and hydroxylamine (B1172632), computational studies could model the reaction steps. researchgate.net
Such a study would involve calculating the activation energies for different potential pathways, thereby predicting the most likely mechanism. This approach has been used to understand the synthesis of various heterocyclic compounds and substituted aromatics.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling uses computational data to forecast a molecule's reactivity and the selectivity of its reactions. By analyzing parameters derived from quantum chemical calculations, such as atomic charges, Fukui functions (which indicate local reactivity), and the energies of frontier orbitals, it is possible to predict how a molecule will behave in a chemical reaction.
Structure Reactivity and Structure Property Relationship Studies of 5 Bromo 2 Fluoro N Hydroxybenzimidamide and Its Derivatives
Influence of Halogen Substituents on Electronic Properties and Reactivity
The electronic character of the aromatic ring in 5-Bromo-2-fluoro-N-hydroxybenzimidamide is significantly modulated by the two halogen substituents, fluorine and bromine. Halogens exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+R) or mesomeric effect (+M). jove.comlibretexts.orgchemistrysteps.comquora.com The inductive effect is the withdrawal of electron density through the sigma (σ) bonds due to the high electronegativity of the halogen, while the resonance effect involves the donation of lone pair electrons into the aromatic pi (π) system. libretexts.org
In the case of this compound, both fluorine and bromine are highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. chemistrysteps.com The order of electronegativity, and thus the inductive effect, is F > Cl > Br > I. quora.com
In this compound, the fluorine at position 2 and the bromine at position 5 will influence the electron density distribution around the ring. The N-hydroxybenzimidamide group itself is generally considered an ortho-, para-directing group. The interplay of these directing effects will determine the regioselectivity of further substitution reactions.
Table 1: Electronic Effects of Halogen Substituents
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |
| Fluorine | 2 | Strong | Weak | Deactivating, ortho-, para-directing |
| Bromine | 5 | Moderate | Weak | Deactivating, ortho-, para-directing |
Comparative Analysis with Positional Isomers of Halogenated N-Hydroxybenzimidamides
The specific placement of halogen atoms on the benzene ring of N-hydroxybenzimidamides can lead to significant differences in their chemical and physical properties. A comparative analysis of positional isomers of bromo- and fluoro-substituted N-hydroxybenzimidamides would reveal the importance of substituent location.
For instance, moving the bromine atom from the 5-position to the 4-position (para to the imidamide group) or the 3-position (meta to the imidamide group) would alter the molecule's dipole moment and electronic distribution. A study on halogenated benzoylindole derivatives showed that the position of the halogen substituent affected the molecular conformation. researchgate.net Similarly, in halogenated benzimidazoles, the position of the halogen influences intermolecular interactions, such as halogen bonding, which can affect crystal packing and solid-state properties. mdpi.com
A hypothetical comparison of the reactivity of positional isomers is presented below.
Table 2: Predicted Reactivity of Positional Isomers
| Compound | Halogen Positions | Predicted Relative Reactivity in Electrophilic Aromatic Substitution | Rationale |
| This compound | 2-F, 5-Br | Moderate | The two deactivating halogens reduce ring reactivity. |
| 4-Bromo-2-fluoro-N-hydroxybenzimidamide | 2-F, 4-Br | Slightly Higher | Bromine at the para position might have a slightly stronger resonance donation compared to the meta position, but the overall deactivation is still significant. |
| 3-Bromo-2-fluoro-N-hydroxybenzimidamide | 2-F, 3-Br | Lower | Both halogens are meta to each other, strongly deactivating the ring through inductive effects with less effective resonance stabilization for electrophilic attack. |
Systematic Investigation of Modifications to the N-Hydroxy and Amidine Moieties
The N-hydroxy and amidine functionalities are key to the chemical character of this compound. Systematic modifications to these groups can fine-tune the molecule's properties.
The N-hydroxy group (-N-OH) is a crucial feature. N-hydroxylated amidines, also known as amidoximes, are less basic than their corresponding amidines. nih.gov This is due to the electron-withdrawing effect of the oxygen atom. This reduced basicity can influence the compound's solubility and interaction with biological targets. The N-hydroxy group can also be a site for further reactions, such as esterification or etherification, to create prodrugs or modify the compound's pharmacokinetic profile.
The amidine group (-C(=NH)NH2) is a strongly basic functional group. Modifications such as N-alkylation or N-acylation would significantly decrease its basicity and alter its hydrogen bonding capabilities. Research on the synthesis of 5-bromo-2-hydroxy-benzamide derivatives has shown that the amide group can be readily modified to produce esters, hydrazides, and hydrazones, each with distinct properties. lew.roresearchgate.net Although this is a benzamide (B126) and not a benzimidamide, similar synthetic strategies could potentially be applied.
Table 3: Potential Modifications and Their Effects
| Modification Site | Type of Modification | Potential Effect on Properties |
| N-Hydroxy | O-Alkylation/Acylation | Increased lipophilicity, altered hydrogen bonding, potential prodrug formation. |
| Amidine Nitrogen | N-Alkylation/Acylation | Decreased basicity, altered hydrogen bonding, modified steric profile. |
| Amidine Carbon | Substitution with other groups | Fundamental change in chemical character and reactivity. |
Relationship between Molecular Structure and Synthetic Yields/Purity of Products
The synthesis of this compound and its derivatives is inherently linked to its molecular structure. The electronic and steric effects of the substituents can influence reaction rates, yields, and the formation of byproducts.
The synthesis of the starting material, 2-fluoro-5-bromobenzaldehyde, has been achieved through the bromination of o-fluorobenzaldehyde. google.com The yield and purity of this precursor are dependent on the reaction conditions and the directing effects of the fluoro and aldehyde groups. The subsequent conversion to the N-hydroxybenzimidamide would likely involve reaction with hydroxylamine (B1172632).
In the synthesis of derivatives, the reactivity of the aromatic ring, as discussed in section 7.1, will dictate the conditions required for further substitutions. For example, the deactivated nature of the ring in this compound would necessitate harsher conditions for any subsequent electrophilic aromatic substitution, which could in turn lead to lower yields and more side products. A study on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated that fair to good yields could be obtained for Suzuki-Miyaura cross-coupling reactions, indicating that with the right catalytic system, even complex derivatives of halogenated aromatics can be synthesized efficiently. nih.gov
The final purity of the product is also influenced by the physical properties imparted by its structure. The presence of polar groups like the N-hydroxy and amidine moieties, combined with the halogen atoms, will affect the compound's solubility and crystallinity, which are critical factors in purification by recrystallization or chromatography.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of 5-Bromo-2-fluoro-N-hydroxybenzimidamide into flow chemistry and automated synthesis platforms represents a significant step towards enhancing the efficiency, safety, and scalability of its production and derivatization. Flow chemistry, with its inherent advantages of precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents safely, is particularly well-suited for reactions involving this compound. researchgate.netamt.uknih.gov
Automated synthesis platforms, which can perform multi-step reactions with minimal human intervention, could accelerate the exploration of the chemical space around this compound. synplechem.comnih.govyoutube.comchemrxiv.orgchemrxiv.org This would enable the rapid generation of libraries of analogues for screening in drug discovery and materials science applications. The development of robust protocols for the synthesis and modification of this compound in a continuous and automated fashion is a key area for future research.
Table 1: Potential Advantages of Integrating this compound with Advanced Synthesis Technologies
| Technology | Potential Advantages | Relevant Research Areas |
| Flow Chemistry | Enhanced safety for exothermic reactions, improved reaction control and reproducibility, potential for process intensification. researchgate.netamt.uk | Synthesis of the core structure, nitration, halogenation, and other potentially hazardous transformations. amt.uk |
| Automated Synthesis | High-throughput synthesis of derivatives, rapid library generation for screening, reduced manual labor and human error. synplechem.comyoutube.com | Late-stage functionalization, exploration of structure-activity relationships, discovery of new bioactive molecules. chemrxiv.org |
Exploration of Novel Catalytic Transformations Involving this compound
The structural features of this compound offer multiple handles for novel catalytic transformations. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the 5-position. mdpi.comnsf.gov The N-hydroxybenzimidamide moiety itself is a precursor to nitrile oxides, which are valuable 1,3-dipoles for cycloaddition reactions to form five-membered heterocycles like isoxazoles. nih.govnih.govyoutube.com
Future research is expected to focus on the development of new catalytic methods that selectively target different parts of the molecule. This includes exploring regioselective C-H functionalization of the aromatic ring, as well as leveraging the N-hydroxy group for directed reactions. The development of enantioselective catalytic reactions to produce chiral derivatives is also a promising avenue, particularly for applications in medicinal chemistry. rsc.orgnih.govrsc.org
Application in Materials Science and Advanced Functional Materials
The presence of both fluorine and bromine atoms in this compound makes it an attractive building block for advanced functional materials. Fluorinated organic compounds often exhibit unique electronic properties, thermal stability, and hydrophobicity, which are desirable in materials science. mdpi.comresearchgate.netnih.gov The bromine atom provides a site for further modification, allowing for the tuning of material properties.
Potential applications for derivatives of this compound could be found in the development of organic light-emitting diodes (OLEDs), where fluorinated and brominated aromatics are used to create efficient and stable materials. ossila.com Furthermore, the ability of the N-hydroxybenzimidamide group to form metal complexes could be exploited in the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.
Table 2: Potential Applications of this compound Derivatives in Materials Science
| Material Class | Potential Role of the Compound | Desired Properties |
| Organic Electronics | Building block for emissive or charge-transporting materials. ossila.com | High quantum efficiency, thermal stability, tunable emission color. |
| Functional Polymers | Monomer for the synthesis of fluorinated polymers. | Enhanced thermal and chemical resistance, low surface energy. nih.gov |
| Coordination Complexes | Ligand for the formation of metal-containing materials. | Catalytic activity, luminescence, sensing capabilities. |
Theoretical Predictions for Undiscovered Reactivity Patterns
Computational chemistry and theoretical studies are poised to play a crucial role in uncovering the full reactivity potential of this compound. Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, to elucidate reaction mechanisms, and to understand the regioselectivity of catalytic transformations. nih.gov
Future theoretical investigations could focus on modeling the transition states of various reactions, such as cycloadditions of the corresponding nitrile oxide, to predict product distributions and reaction kinetics. nih.gov Such studies can guide experimental work by identifying promising reaction conditions and substrates, thereby accelerating the discovery of new and useful transformations of this versatile compound. Bond Evolution Theory (BET) could also provide deeper insights into the mechanisms of cycloaddition reactions involving the nitrile oxide derived from this compound. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Bromo-2-fluoro-N-hydroxybenzimidamide while minimizing byproducts?
- Methodological Answer : Start with halogenated precursors like 5-Bromo-2-fluorophenylacetic acid (CAS: 883514-21-4) or bromo-fluoro benzylamines (e.g., 4-Bromo-2-fluorobenzylamine hydrochloride, CAS: 147181-08-6) to ensure regioselective functionalization. Use coupling agents like EDCI/HOBt for amidation steps, and monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane, as demonstrated for structurally similar bromo-fluoro compounds .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Combine liquid-liquid extraction (using dichloromethane/water) with silica gel chromatography. For polar impurities, employ recrystallization in ethanol/water mixtures. Note that brominated analogs like 5-Bromo-2-chlorobenzoic acid (CAS: 146328-85-0) show improved crystallinity under controlled cooling rates, a strategy applicable here .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular ion validation. Compare and NMR chemical shifts to NIST reference data for related compounds (e.g., 2-Amino-5-bromo-2'-fluorobenzophenone, CAS: N/A). IR spectroscopy can verify the presence of N-hydroxy and benzimidamide functional groups, referencing spectral libraries .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound be resolved?
- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects like hindered rotation or tautomerism. For halogen-heavy compounds, consider NMR to monitor fluorine coupling patterns. Cross-validate with X-ray crystallography if single crystals are obtainable, as done for brominated benzimidazoles in published structural studies .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer : Store the compound under inert gas (argon) at –20°C in amber vials to prevent photodegradation and hydrolysis. Stability studies on analogs like 5-Bromo-2-fluorobenzoic acid (CAS: 146328-85-0) suggest that moisture-sensitive N-hydroxy groups require desiccants like silica gel .
Q. How can computational modeling guide the design of derivatives of this compound with improved bioactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and identify sites for functionalization. Molecular docking studies against target proteins (e.g., kinases) can prioritize substituents at the 2-fluoro or N-hydroxy positions. PubChem data for bromo-trifluoromethyl benzamides (e.g., CAS: 1881295-62-0) provide precedent for structure-activity relationship (SAR) modeling .
Q. What experimental designs address low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Optimize palladium catalyst systems (e.g., Pd(OAc) with XPhos ligand) and reaction solvents (e.g., DMF/toluene mixtures). For bromine retention, ensure stoichiometric control of reactants and inert reaction conditions. Refer to protocols for analogous Suzuki-Miyaura couplings in bromo-fluoro benzaldehyde derivatives .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvents. For example, brominated benzoic acids (e.g., 5-Bromo-2-iodobenzoic acid) exhibit higher solubility in DMSO due to hydrogen bonding, while chloroform may better dissolve hydrophobic benzimidamide derivatives .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
